2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride
Overview
Description
2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride is a complex organic compound with the molecular formula C9H5ClF3NO3S2 It is known for its unique structural features, which include a trifluoromethyl group, an isoxazole ring, and a thiophene sulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of sulfur.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides and sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Scientific Research Applications
2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride: Similar structure but with a furan ring instead of a thiophene ring.
5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride: Contains a dimethyl isoxazole ring and a furan sulfonyl chloride moiety.
5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride: Features an isoxazole ring and a furan sulfonyl chloride moiety.
Uniqueness
2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
2-methyl-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO3S2/c1-4-7(19(10,15)16)3-6(18-4)5-2-8(17-14-5)9(11,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYHDNTYQPJDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=NOC(=C2)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141123 | |
Record name | 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268334-82-2 | |
Record name | 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268334-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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